![molecular formula C17H16N2O5S2 B6469727 3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640895-51-6](/img/structure/B6469727.png)

3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

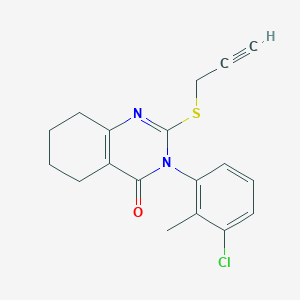

The compound is a spiro compound, which is a type of compound where two rings share a single atom . It also contains a thiophene group, which is a five-membered ring containing four carbon atoms and a sulfur atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene is a colorless liquid with a benzene-like odor , but the properties of the compound you mentioned could be quite different due to the additional functional groups.Mécanisme D'action

Target of Action

Similar compounds, such as 8-benzoyl-3-benzyl-1,3,8-triazaspiro[45]decane-2,4-dione, have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a type of programmed cell death .

Mode of Action

Molecular docking analysis of similar compounds suggests that their benzyl groups are inserted into the bottom of a deep hydrophobic pocket and form t-shaped π–π interactions with his136 of ripk1 . This interaction likely inhibits the kinase activity of RIPK1, thereby preventing necroptosis.

Biochemical Pathways

The inhibition of RIPK1 can affect the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The inhibition of RIPK1 can prevent the activation of this pathway, potentially altering the course of these diseases.

Pharmacokinetics

The retention factor (rf) of similar compounds, which equals the distance migrated over the total distance covered by the solvent, has been measured . This could provide some insight into the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Propriétés

IUPAC Name |

3-phenyl-8-thiophen-2-ylsulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S2/c20-15-17(24-16(21)19(15)13-5-2-1-3-6-13)8-10-18(11-9-17)26(22,23)14-7-4-12-25-14/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBOWKPDKYWGOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6469647.png)

![methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6469666.png)

![4',6'-dimethyl-8-(2-nitrobenzenesulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469678.png)

![1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6469680.png)

![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-3-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6469687.png)

![3-tert-butyl-8-(2-methyl-5-nitrobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6469696.png)

![1-benzyl-N-{2-[(2-methylpropyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6469707.png)

![4-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6469717.png)

![4-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6469738.png)

![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6469746.png)

![8-(4-methylbenzoyl)-6-(prop-2-en-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6469758.png)